molecular formula C17H21ClN4O5 B12369421 Thalidomide-5-NH-PEG1-NH2 (hydrochloride)

Thalidomide-5-NH-PEG1-NH2 (hydrochloride)

Cat. No.: B12369421
M. Wt: 396.8 g/mol
InChI Key: AGZWZDIZEAGYOM-UHFFFAOYSA-N
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Description

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is a compound based on Thalidomide, designed as a cereblon ligand. It is used to recruit CRBN proteins and can be connected to target protein ligands through a linker to form PROTAC (Proteolysis Targeting Chimera) molecules . This compound has significant applications in scientific research, particularly in the field of targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG (polyethylene glycol) linker and an amine group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of PROTAC molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits CRBN proteins and facilitates the formation of PROTAC molecules by linking to target protein ligands. This process leads to the targeted degradation of specific proteins, thereby modulating various cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is unique due to its PEG linker and amine group, which enhance its solubility and stability. This modification allows for more efficient recruitment of CRBN proteins and formation of PROTAC molecules, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C17H21ClN4O5

Molecular Weight

396.8 g/mol

IUPAC Name

5-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C17H20N4O5.ClH/c18-5-7-26-8-6-19-10-1-2-11-12(9-10)17(25)21(16(11)24)13-3-4-14(22)20-15(13)23;/h1-2,9,13,19H,3-8,18H2,(H,20,22,23);1H

InChI Key

AGZWZDIZEAGYOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCN.Cl

Origin of Product

United States

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